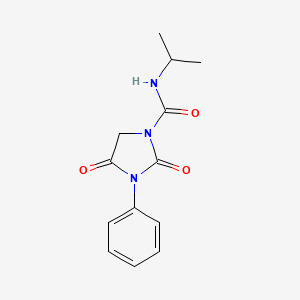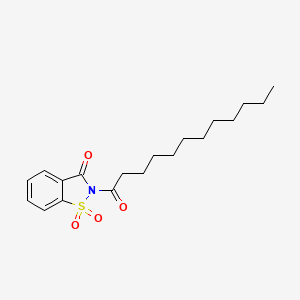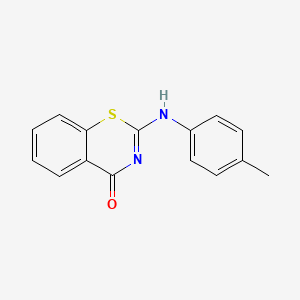![molecular formula C11H16O2 B14333803 8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione CAS No. 110259-90-0](/img/structure/B14333803.png)
8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-Dimethylbicyclo[511]nonane-2,5-dione is a unique organic compound characterized by its bicyclic structure This compound is notable for its stability and the presence of two ketone groups at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione typically involves the acetolysis of the toluene-p-sulphonate ester of 2-(2-hydroxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene (nopol). This process yields the acetate of a tricyclic pinane derivative, which is then oxidized to form the desired dione .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The scalability of the synthesis process is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ketone groups to alcohols.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 8,8-Dimethylbicyclo[5.1.1]nonane-2,5-dione exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in specific chemical reactions, influencing pathways related to its biological and chemical activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
8,8-Dimethyltricyclo[5.1.1.0]nonan-2β-ol: A tricyclic pinane derivative with similar structural features.
4,8-Dimethylbicyclo[3.3.1]nonane-2,6-dione: Another bicyclic compound with comparable properties.
Uniqueness: 8,8-Dimethylbicyclo[51
Propriétés
Numéro CAS |
110259-90-0 |
|---|---|
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
8,8-dimethylbicyclo[5.1.1]nonane-2,5-dione |
InChI |
InChI=1S/C11H16O2/c1-11(2)7-5-8(12)3-4-10(13)9(11)6-7/h7,9H,3-6H2,1-2H3 |
Clé InChI |
IBJMHOIQRPMIET-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CC1C(=O)CCC(=O)C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Chlorophenyl)methyl]-1-(4-methylphenyl)hydrazine](/img/structure/B14333724.png)


![2-[(Benzyloxy)methyl]oxan-3-one](/img/structure/B14333732.png)
![Bis(imidazo[1,2-a]pyridin-3-yl)methane](/img/structure/B14333734.png)
![Methyl 5-[(1-ethoxyethylidene)amino]furan-2-carboxylate](/img/structure/B14333740.png)

![3-diazo-1a-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxy-5-methyl-7a-(3-methylbut-2-enyl)naphtho[2,3-b]oxirene-2,4,7-trione](/img/structure/B14333755.png)
![1-(4-Methylphenyl)-3-(pyrido[2,1-a]isoindol-6-yl)pyrrolidine-2,5-dione](/img/structure/B14333759.png)




